

Technical Guide: Thermal Stability of 5-Chloro-2-methylquinolin-6-ol Hydrobromide

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Compound of Interest

Compound Name: 5-Chloro-2-methylquinolin-6-ol hydrobromide
CAS No.: 1803584-40-8
Cat. No.: B1433430

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Executive Summary

5-Chloro-2-methylquinolin-6-ol hydrobromide (CAS: 1803584-40-8) is a specialized heterocyclic intermediate used in the synthesis of tyrosine kinase inhibitors (TKIs) and pharmaceutical reference standards.[1] Its thermal stability profile is defined by two critical factors: the lability of the hydrobromide salt and the oxidative susceptibility of the phenolic hydroxyl group.

While the quinoline core exhibits high thermal robustness, the salt form introduces a decomposition pathway characterized by dehydrohalogenation (loss of HBr) at elevated temperatures (

) and oxidative degradation of the 6-hydroxy moiety upon exposure to air and light. Consequently, this compound requires strict cold-chain management (

) to prevent "browning" (quinone formation) and acid dissociation.

Chemical Identity & Structural Context[2][3][4][5][6]

[7][8]

Property	Detail
Chemical Name	5-Chloro-2-methylquinolin-6-ol hydrobromide
CAS Number	1803584-40-8
Molecular Formula	
Molecular Weight	274.54 g/mol
Core Scaffold	6-Hydroxyquinoline (Quinolin-6-ol)
Key Functional Groups	Phenolic -OH (C6), Chloro (C5), Methyl (C2), Hydrobromide salt (N1)
Primary Application	Pharmaceutical intermediate (Kinase Inhibitor synthesis), Metabolite Standard

Structural Implications for Stability[9]

- **Hydrobromide Salt:** The protonation of the quinoline nitrogen (for the free base) creates an ionic lattice. However, HBr is a volatile acid; heating can reverse the salt formation, releasing corrosive HBr gas.
- **5-Chloro-6-Hydroxy Motif:** The electron-rich phenolic ring is prone to oxidation. The chlorine atom at the ortho position (C5) provides some steric protection but also activates the ring for specific radical degradation pathways at extreme temperatures.

Thermal Characterization & Degradation Profile[1][9]

[10][11]

Predicted Thermal Behavior (TGA/DSC)

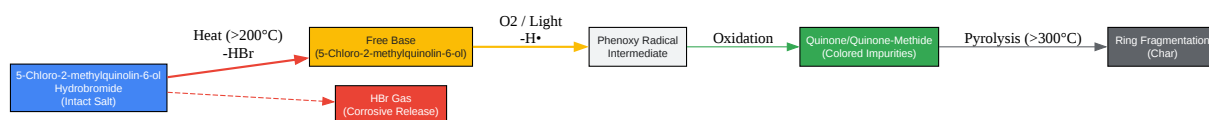
Based on structural analogs (e.g., 5-chloro-8-hydroxyquinoline salts) and thermodynamic principles, the thermal profile follows a three-stage decomposition model.

Stage	Temperature Range	Phenomenon	Mechanism
I		Desolvation	Loss of lattice water (if hydrate form exists). Mass loss: ~5-7%.
II		Dehydrohalogenation	Dissociation of the HBr salt. Release of HBr gas.[2] Endothermic peak in DSC.
III		Core Degradation	Oxidative ring opening, dechlorination, and char formation. Exothermic events.[3]

Degradation Pathways

The degradation is not merely a physical phase change but a chemical transformation. The two primary pathways are Acid Dissociation and Oxidative Quinone Formation.

DOT Diagram: Thermal Degradation Pathways



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Caption: Thermal dissociation of the HBr salt precedes oxidative degradation of the phenolic core.

Experimental Protocols for Stability Assessment

To validate the stability of a specific batch, the following Standard Operating Procedures (SOPs) are recommended. These protocols ensure data integrity and reproducibility.

Protocol A: Thermogravimetric Analysis (TGA) with Acid Detection

Objective: Determine the onset temperature of HBr loss (

).

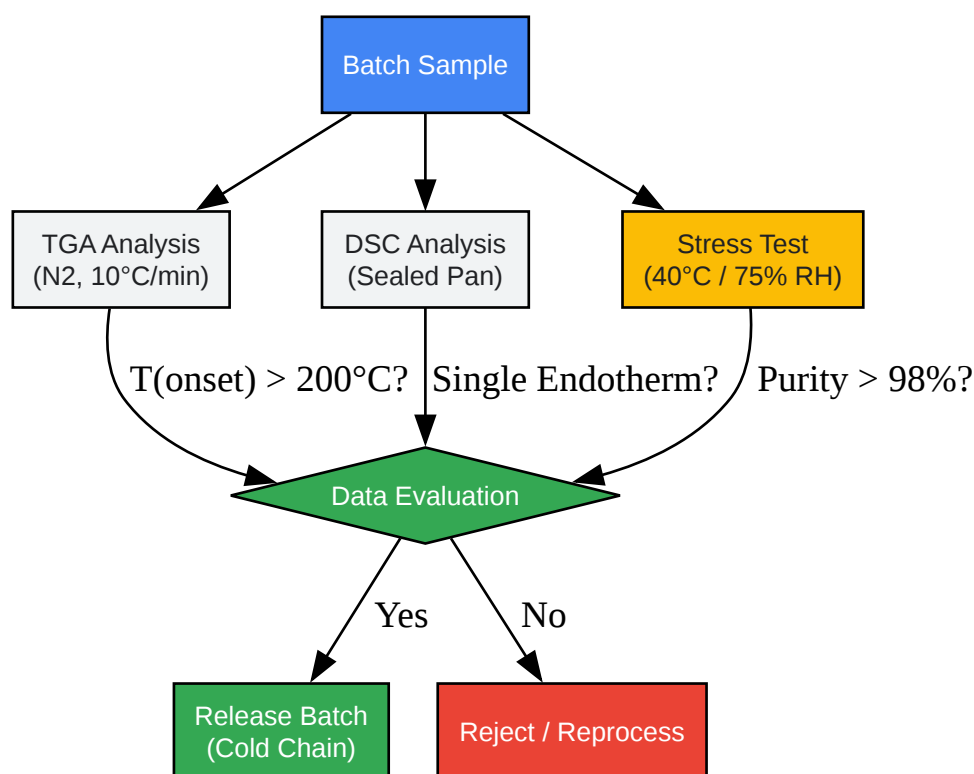
- Sample Prep: Weigh 5–10 mg of sample into a platinum or ceramic pan (Do not use aluminum due to HBr reaction).
- Atmosphere: Purge with Dry Nitrogen () at 50 mL/min to prevent early oxidation.
- Ramp: Heat from to at .
- Detection: If available, couple TGA with Mass Spectrometry (TGA-MS) monitoring 80 and 82 (HBr) to distinguish salt dissociation from other volatiles.
- Acceptance Criteria: mass loss below (unless hydrate). for major mass loss should be .

Protocol B: Forced Degradation (Stress Testing)

Objective: Assess stability under accelerated storage conditions.

- Conditions: Store solid sample at (open vial) for 7 days.
- Analysis: Dissolve in Methanol/Water (50:50). Analyze via HPLC-UV (254 nm).
- Key Impurity Check: Look for the "Free Base" peak (retention time shift due to pH) and "Quinone" dimers (late-eluting, highly conjugated species).

DOT Diagram: Stability Testing Workflow



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Caption: Decision tree for batch release based on thermal and stress stability data.

Storage, Handling, and Safety

Storage Specifications

- Temperature:

(Freezer).

- Reasoning: Low temperature inhibits the kinetics of auto-oxidation and prevents the slow dissociation of HBr, which can corrode packaging over months.
- Atmosphere: Inert gas (Argon or Nitrogen) backfill is highly recommended.
- Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas or containers that react with acidic salts.

Safety Hazards (HBr Release)

Upon heating or contact with strong acids/oxidizers, the compound releases Hydrogen Bromide (HBr) gas.

- Inhalation Risk: HBr is highly corrosive to respiratory tissues. All thermal experiments must be conducted in a fume hood.
- Corrosion: The salt is potentially corrosive to stainless steel (SS304/316) over long exposure periods, especially if moisture is present (forming hydrobromic acid).

References

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